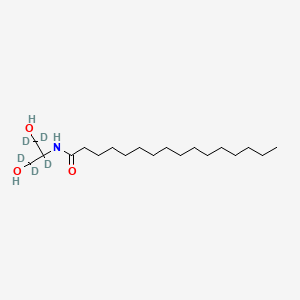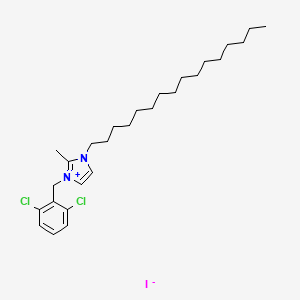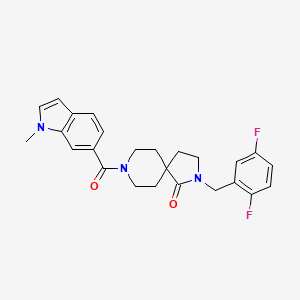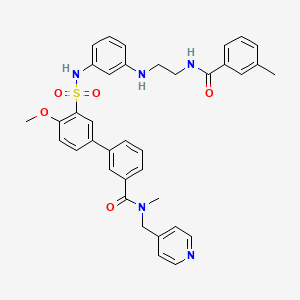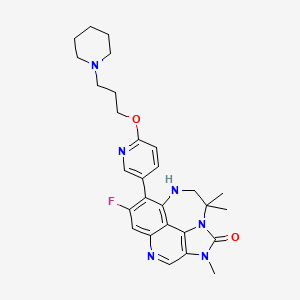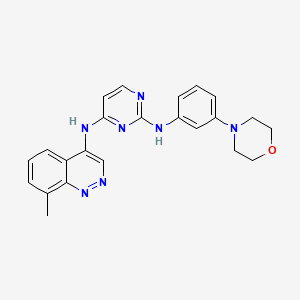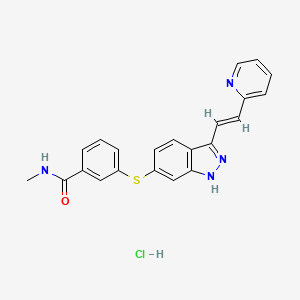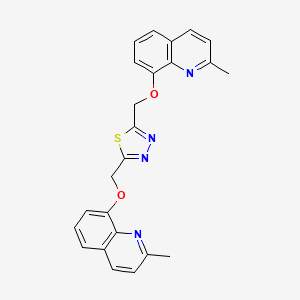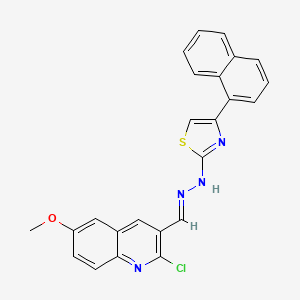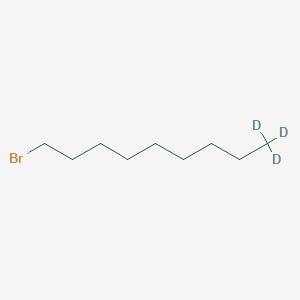
1-Bromononane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromononane-d3 is a deuterium-labeled derivative of 1-Bromononane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromononane-d3 can be synthesized through the bromination of nonane-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control to ensure high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromononane-d3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium cyanide (NaCN) to form nonanenitrile-d3.
Elimination Reactions: Under strong base conditions, this compound can undergo elimination to form nonene-d3.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), and other nucleophiles.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products:
Nucleophilic Substitution: Nonanenitrile-d3, nonanol-d3.
Elimination Reactions: Nonene-d3.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
1-Bromononane-d3 is extensively used in scientific research due to its deuterium labeling, which provides unique advantages in various studies:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nonane derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonane derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial applications, including the development of stable isotopes for analytical purposes
Mécanisme D'action
The mechanism of action of 1-Bromononane-d3 is primarily related to its role as a tracer. The deuterium atoms in the compound provide a distinct signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions in different environments, providing valuable insights into reaction mechanisms and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-Bromononane: The non-deuterated version of 1-Bromononane-d3, used in similar applications but lacks the unique tracing capabilities provided by deuterium.
1-Bromohexane-d3: Another deuterium-labeled compound with a shorter carbon chain, used in similar studies but with different physical and chemical properties.
1-Bromodecane-d3: A deuterium-labeled compound with a longer carbon chain, offering different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its specific carbon chain length and deuterium labeling, which provides distinct advantages in tracing studies. Its properties make it particularly useful in understanding the behavior of nonane derivatives in various chemical and biological systems .
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
210.17 g/mol |
Nom IUPAC |
9-bromo-1,1,1-trideuteriononane |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3 |
Clé InChI |
AYMUQTNXKPEMLM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCBr |
SMILES canonique |
CCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
